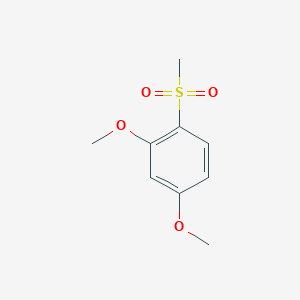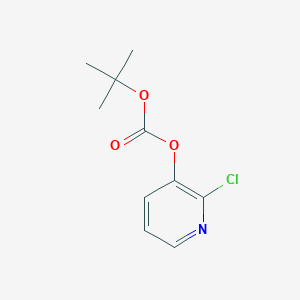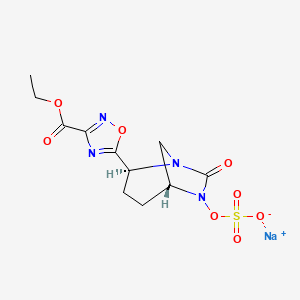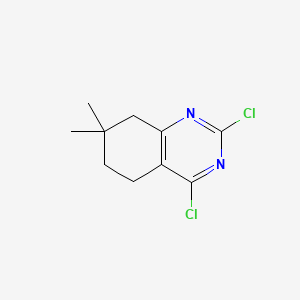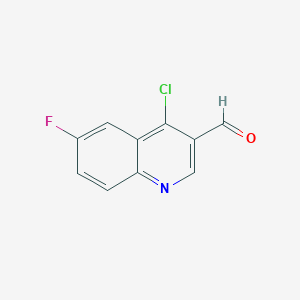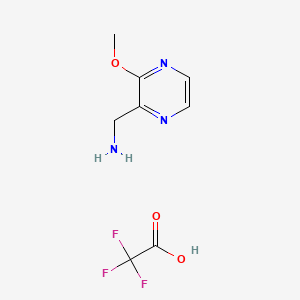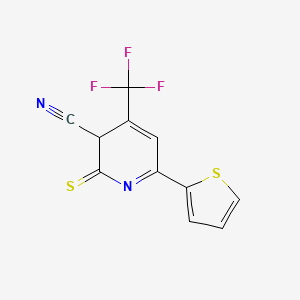
2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a thiophene group, a trifluoromethyl group, and a cyano group, along with a sulfanylidene moiety. Its complex structure makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the reaction of 2-thiophenecarboxaldehyde with malononitrile in the presence of a base to form a substituted pyridine intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable compound in drug discovery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Sulfanylidene-6-phenyl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile: Similar structure but with a phenyl group instead of a thiophene group.
2-Sulfanylidene-6-thiophen-2-yl-4-methyl-3H-pyridine-3-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. The thiophene ring also contributes to its distinct electronic and steric characteristics, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H5F3N2S2 |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2S2/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4,6H |
InChI-Schlüssel |
JCYGVBUIQRLCIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC(=S)C(C(=C2)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



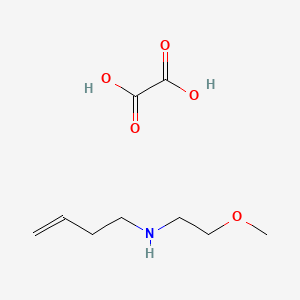
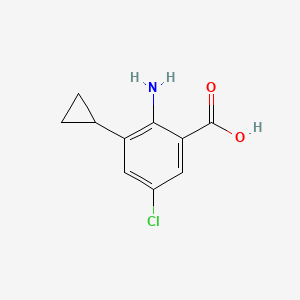

![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
